Carbamazepine 10,11-epoxide-13C-1
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Overview
Description
Carbamazepine 10,11-epoxide-13C-1 is a stable isotope-labeled compound, specifically a 13C-labeled version of Carbamazepine 10,11-epoxide. This compound is primarily used in scientific research as a tracer in pharmacokinetic studies and drug metabolism research. The labeling with 13C allows for precise tracking and quantification in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbamazepine 10,11-epoxide-13C-1 involves the incorporation of the 13C isotope into the parent compound, Carbamazepine 10,11-epoxide. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with Carbamazepine, which undergoes epoxidation to form Carbamazepine 10,11-epoxide.
Isotope Labeling: The 13C isotope is introduced during the synthesis of the epoxide ring. This can be achieved through the use of 13C-labeled reagents or precursors.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Carbamazepine followed by epoxidation.
Isotope Incorporation: Introduction of 13C-labeled reagents in controlled conditions.
Purification and Quality Control: Extensive purification and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Carbamazepine 10,11-epoxide-13C-1 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can convert the epoxide back to the parent compound or other derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under basic conditions.
Major Products Formed:
Oxidation Products: Various hydroxylated metabolites.
Reduction Products: Reduced forms of Carbamazepine.
Substitution Products: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamazepine 10,11-epoxide-13C-1 has a wide range of applications in scientific research:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Carbamazepine in biological
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i15+1 |
InChI Key |
ZRWWEEVEIOGMMT-XPOOIHDOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2[13C](=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Origin of Product |
United States |
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